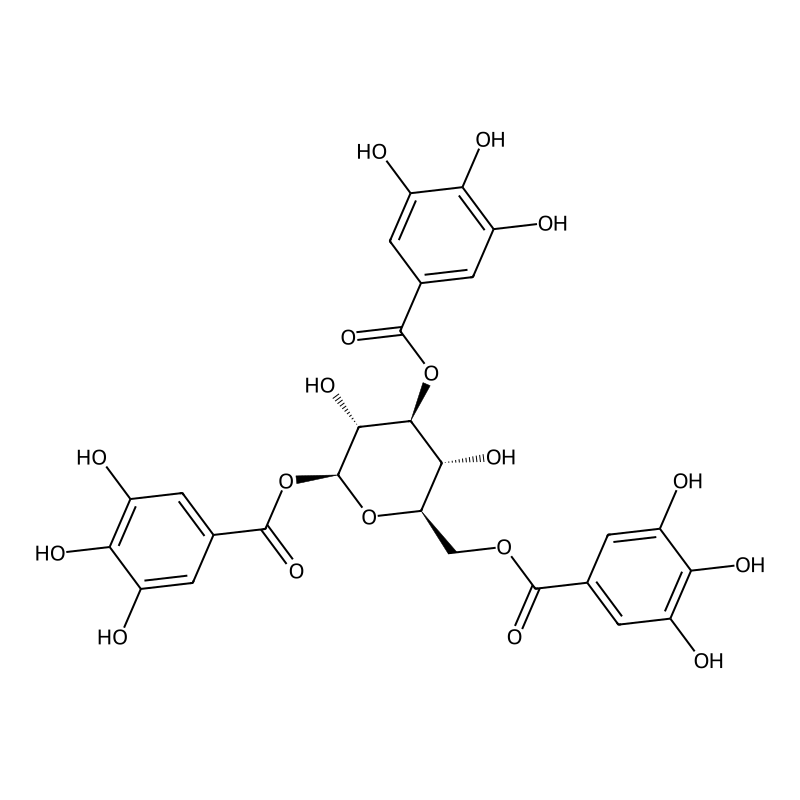1,3,6-tri-O-galloyl-beta-D-glucose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Classification and Source:
1,3,6-Tri-O-galloyl-beta-D-glucose is a natural product belonging to the class of gallotannins. PubChem, National Institutes of Health: ) These are hydrolysable tannins, formed by the condensation of gallic acid with the hydroxyl groups of a monosaccharide, usually glucose. PubChem, National Institutes of Health: ) 1,3,6-Tri-O-galloyl-beta-D-glucose has been identified in plants like Euphorbia lunulata and Paeonia lactiflora. Wikipedia:
Potential Health Benefits:
Research suggests that 1,3,6-Tri-O-galloyl-beta-D-glucose might possess various health benefits due to its properties. These include:
- Antioxidant activity: Studies indicate that it exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases. Journal of Agricultural and Food Chemistry, American Chemical Society:
- Anti-inflammatory properties: Research suggests potential anti-inflammatory effects, possibly contributing to managing inflammatory conditions. Food & Function, Royal Society of Chemistry:
- Antimicrobial activity: Studies have shown potential antimicrobial activity against various bacteria and fungi, suggesting its possible use in developing antimicrobial agents. Journal of Agricultural and Food Chemistry, American Chemical Society:
1,3,6-Tri-O-galloyl-beta-D-glucose is a complex polyphenolic compound classified as a gallotannin. It has the molecular formula C27H24O18 and a molecular weight of 636.47 g/mol. This compound is characterized by the presence of three galloyl groups attached to the glucose molecule at the 1, 3, and 6 positions. It is naturally occurring and can be isolated from various plants, including Paeonia lactiflora and Terminalia chebula .
The mechanism of action of TTG is still under investigation. However, its potential health benefits are likely linked to its antioxidant and anti-inflammatory properties. The numerous hydroxyl groups in TTG can scavenge free radicals and interact with cellular signaling pathways involved in inflammation [].
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release gallagic acid and beta-D-glucose.
- Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones, which may further react with nucleophiles.
- Esterification: The hydroxyl groups can undergo esterification with various acids, leading to the formation of esters.
These reactions are significant in understanding its stability and reactivity in biological systems.
1,3,6-Tri-O-galloyl-beta-D-glucose exhibits a range of biological activities:
- Antioxidant Properties: It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress .
- Antimicrobial Activity: This compound demonstrates antimicrobial properties against various bacteria and fungi .
- Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
- Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to elucidate its mechanisms .
1,3,6-Tri-O-galloyl-beta-D-glucose can be synthesized through several methods:
- Natural Extraction: It can be extracted from plant sources where it naturally occurs. This involves solvent extraction followed by purification techniques such as chromatography.
- Chemical Synthesis: Laboratory synthesis may involve the reaction of beta-D-glucose with galloyl chloride or gallotannins under controlled conditions to achieve selective acylation at the 1, 3, and 6 positions .
The applications of 1,3,6-tri-O-galloyl-beta-D-glucose span various fields:
- Pharmaceuticals: Due to its biological activities, it is being investigated for use in drug formulations targeting oxidative stress-related diseases and cancer.
- Food Industry: Its antioxidant properties make it a candidate for food preservation and health supplements.
- Cosmetics: Its anti-inflammatory and antioxidant effects are valuable in skincare formulations aimed at reducing skin aging and damage.
Studies on the interactions of 1,3,6-tri-O-galloyl-beta-D-glucose with other biomolecules have shown:
- Protein Binding: It can form complexes with proteins, affecting their structure and function.
- Enzyme Inhibition: It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders .
- Synergistic Effects: When combined with other phytochemicals, it may enhance therapeutic effects through synergistic mechanisms.
1,3,6-Tri-O-galloyl-beta-D-glucose shares structural similarities with other gallotannins and polyphenolic compounds. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2,3-Tri-O-galloyl-beta-D-glucose | Similar tri-galloyl structure | Different substitution pattern on glucose |
| Ellagic Acid | Dimeric structure formed by two gallagyl units | Exhibits strong anticancer properties |
| Gallotannin | General class of compounds including multiple galloyls | Varies in the number of galloyl groups attached |
1,3,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific substitution pattern on the glucose molecule and its pronounced biological activity profile compared to other similar compounds.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








